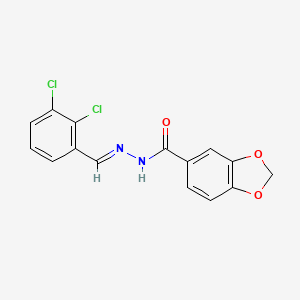
ChEs/MAOs-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ChEs/MAOs-IN-1 involves the reaction of 2,3-dichlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
化学反応の分析
ChEs/MAOs-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
ChEs/MAOs-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms.
Biology: The compound is utilized in research on enzyme inhibition and neurodegenerative diseases.
Medicine: this compound is investigated for its potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease.
作用機序
ChEs/MAOs-IN-1 exerts its effects by inhibiting the activity of cholinesterases and monoamine oxidases. The inhibition of acetylcholinesterase and butyrylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function. Inhibition of monoamine oxidase B increases the levels of monoamine neurotransmitters such as dopamine, which can have antidepressant and neuroprotective effects .
類似化合物との比較
ChEs/MAOs-IN-1 is unique due to its dual inhibitory action on both cholinesterases and monoamine oxidases. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A selective monoamine oxidase B inhibitor used in Parkinson’s disease treatment.
This compound stands out due to its ability to inhibit both enzyme classes, making it a versatile compound for research in neurodegenerative diseases .
特性
分子式 |
C15H10Cl2N2O3 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(14(11)17)7-18-19-15(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)/b18-7+ |
InChIキー |
WFEICUTYOGADAP-CNHKJKLMSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


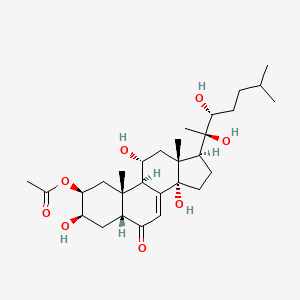
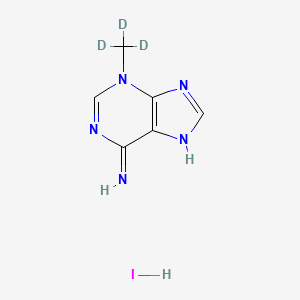
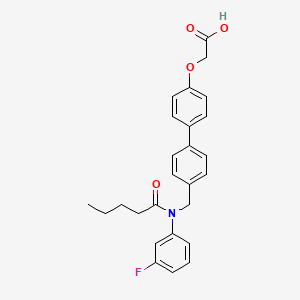
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
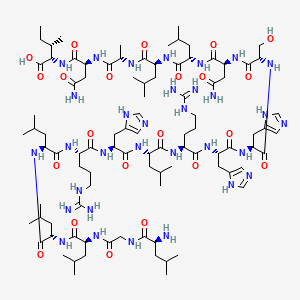
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
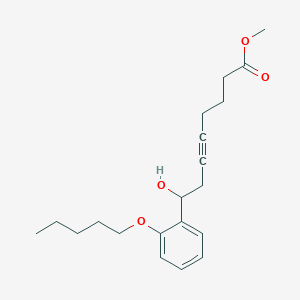
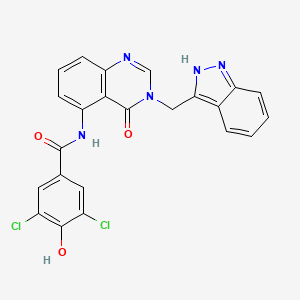
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
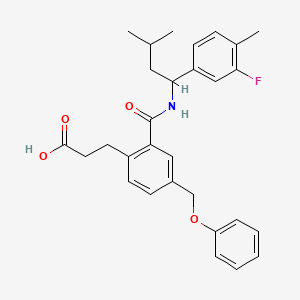
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
